- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Numéro CAS:96551-21-2
Le MF:C14H16BrNO2
Mégawatts:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- Piscine à noyau: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- La clé Inchi: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- Sourire: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 309.03600
- Masse isotopique unique: 309.036
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 313
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.2A^2
- Le xlogp3: 3.8
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.3±0.1 g/cm3
- Point de fusion: 106 °C
- Point d'ébullition: 391.1±34.0 °C at 760 mmHg
- Point d'éclair: 190.3±25.7 °C
- Indice de réfraction: 1.569
- Le PSA: 31.23000
- Le LogP: 4.31940
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315 (100%) H319 (100%) H335 (100%)
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36/37/39
- Terminologie du risque:R36/37/38
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857052-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
1,758.00 | 2021-05-17 | |
| Matrix Scientific | 132656-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 10g |
$2880.00 | 2023-09-09 | |
| Matrix Scientific | 132656-25g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97% |
96551-21-2 | 97% | 25g |
$5760.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
¥1291.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52220-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
¥337.0 | 2024-07-18 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| Fluorochem | 022028-1g |
tert-Butyl 3-bromomethyl-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
£71.00 | 2022-03-01 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ; 10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Référence
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Cyclohexane ; 15 min, rt
1.2 overnight, rt
1.2 overnight, rt
Référence
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Méthode de production 4
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
Référence
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride ; 0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
Référence
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
Méthode de production 7
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
Méthode de production 9
Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether , Water ; cooled
1.2 Solvents: Diethyl ether , Water ; cooled
Référence
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Méthode de production 10
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
Référence
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
Méthode de production 11
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
Référence
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Référence
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
Méthode de production 13
Conditions de réaction
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 36 h, rt
Référence
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Référence
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane
Référence
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
Méthode de production 16
Conditions de réaction
Référence
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
Référence
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Méthode de production 18
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
Référence
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
Méthode de production 19
Conditions de réaction
Référence
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
Méthode de production 20
Conditions de réaction
Référence
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Littérature connexe
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate) Produits connexes
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